

Crystal Structure Analysis of 2-Bromo-6-hydrazinylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-hydrazinylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2-Bromo-6-hydrazinylpyridine** ($C_5H_6BrN_3$), a key precursor in the synthesis of potentially pharmacologically active compounds. This document outlines the crystallographic data, experimental methodologies, and intermolecular interactions, offering valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of **2-Bromo-6-hydrazinylpyridine** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with two conformationally distinct molecules in the asymmetric unit.^{[1][2][3][4]} Key crystallographic data and refinement details are summarized in the table below.

Parameter	Value
Chemical Formula	C ₅ H ₆ BrN ₃
Formula Weight	188.03 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.8623 (4)
b (Å)	10.3681 (7)
c (Å)	22.0121 (15)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1338.85 (16)
Z	8
Density (calculated) (Mg/m ³)	1.866
Absorption Coefficient (mm ⁻¹)	6.54
F(000)	736

Molecular Structure and Conformation

The asymmetric unit of **2-Bromo-6-hydrazinylpyridine** contains two independent molecules, designated as (I1) and (I2).^{[1][3]} A notable feature is the conformational difference between these two molecules. In molecule (I1), the hydrazine nitrogen atom is in a syn-disposition relative to the pyridine nitrogen atom, with a torsion angle of 5.4 (3)°. ^[1] Conversely, molecule (I2) exhibits an anti-conformation, with a corresponding torsion angle of 171.0 (2)°. ^[1] Both molecules are essentially planar. ^{[1][3]}

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds, halogen bonds, and π – π stacking.^{[1][2][3]} The hydrazinyl groups are involved in N—H \cdots N hydrogen bonds, linking the molecules into chains.^{[1][2][3]} A short Br \cdots Br halogen bond with a distance of 3.6328 (7) Å is also observed.^[1] Furthermore, π – π stacking interactions between the pyridine rings contribute to the overall stability of the crystal structure.^{[1][2][3]}

Table of Hydrogen Bond Geometry (Å, °)

D—H \cdots A	d(D—H)	d(H \cdots A)	d(D \cdots A)	\angle (DHA)
N2—H2A \cdots N4	0.80 (3)	2.36 (3)	3.058 (3)	146 (3)
N3—H3A \cdots N6 ⁱ	0.85 (3)	2.43 (3)	3.212 (3)	154 (3)
N3—H3A \cdots N5 ⁱⁱ	0.85 (3)	2.67 (3)	3.149 (3)	117 (3)
N3—H3B \cdots N2 ⁱⁱⁱ	0.84 (4)	2.74 (4)	3.543 (3)	161 (3)
N3—H3B \cdots N6 ⁱⁱ	0.84 (4)	2.69 (3)	3.183 (3)	119 (2)

Symmetry codes: (i) $x-1, y, z$; (ii) $-x+1/2, -y, z+1/2$; (iii) $x-1/2, -y+1/2, -z+1$

Experimental Protocols

Synthesis and Crystallization

2-Bromo-6-hydrazinylpyridine was prepared following an established synthetic route.^{[1][3][5]}

Procedure:

- A mixture of 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 ml, 310 mmol), and 1-propanol (2 ml) was heated at 80°C for 12 hours.^{[1][3][5]}
- The reaction mixture initially separated into two layers and then became homogeneous.^{[1][3][5]}
- Upon cooling overnight at 4°C, pale-yellow needles of the title compound suitable for X-ray diffraction studies were deposited.^{[1][3][5]}

Another reported synthesis involves refluxing 2,6-dibromopyridine with hydrazine hydrate in ethanol.^[6]

X-ray Data Collection and Structure Refinement

Data Collection:

- A suitable single crystal was selected and mounted on a diffractometer.
- Data were collected using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- The crystal was kept at a constant temperature during data collection.

Structure Solution and Refinement:

- The structure was solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms were refined anisotropically.
- Hydrogen atoms were located in a difference Fourier map and refined isotropically.^[5]
- The software used for data collection, cell refinement, data reduction, structure solution, and refinement included APEX3, SAINT, SHELXS, and SHELXL.^[2]

Role in Drug Discovery

2-Bromo-6-hydrazinylpyridine serves as a valuable precursor for the synthesis of pharmacologically active compounds, particularly metal-binding hydrazones.^{[1][2][3]}

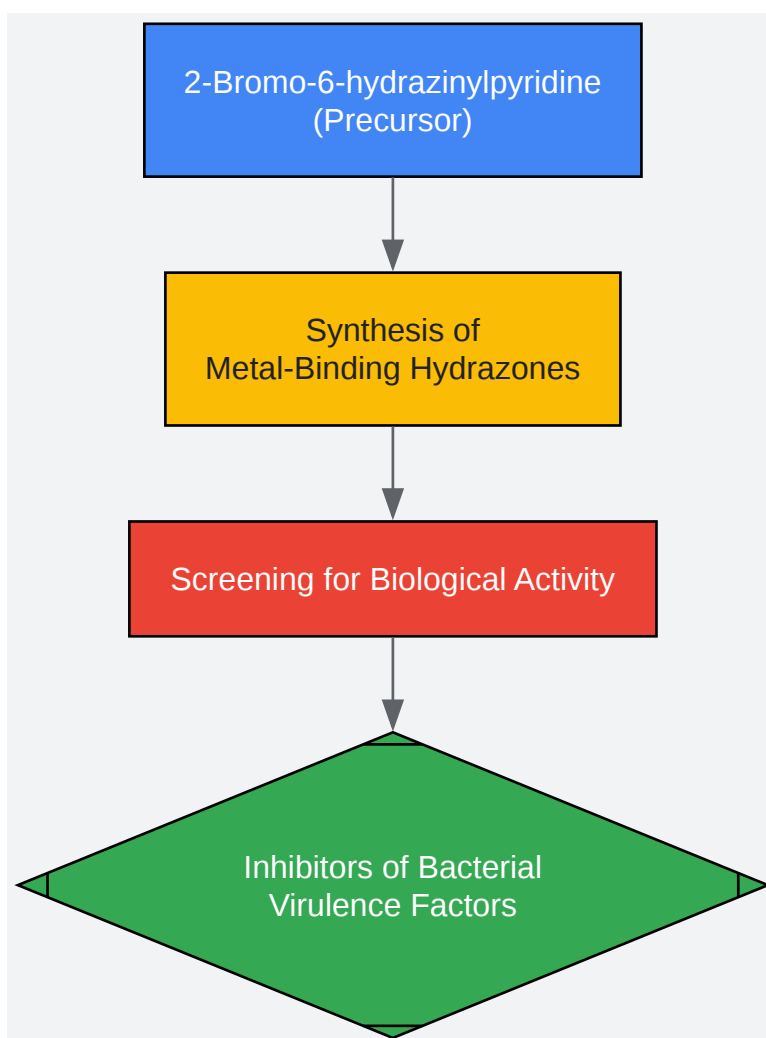
Hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[7][8]} The investigation of this molecule was prompted by a search for inhibitors of bacterial virulence factors.^{[1][2][3]}

Visualizations



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Caption: Experimental workflow for the synthesis and crystal structure analysis of **2-Bromo-6-hydrazinylpyridine**.



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Caption: Logical workflow illustrating the role of **2-Bromo-6-hydrazinylpyridine** in drug discovery.

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